limertinib (diTFA)

EGFR-mutated NSCLC first-line therapy progression-free survival

Limertinib (diTFA), also known as ASK120067, is an orally active, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with high selectivity for the T790M resistance mutation. It exhibits sub-nanomolar potency against EGFR L858R/T790M (IC₅₀ = 0.3 nM) and approximately 20-fold selectivity over wild-type EGFR (IC₅₀ = 6.0 nM).

Molecular Formula C33H34ClF6N7O6
Molecular Weight 774.1 g/mol
Cat. No. B12374423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelimertinib (diTFA)
Molecular FormulaC33H34ClF6N7O6
Molecular Weight774.1 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H32ClN7O2.2C2HF3O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21;2*3-2(4,5)1(6)7/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35);2*(H,6,7)
InChIKeyIVGBFMNVMSRDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Limertinib (diTFA): Preclinical and Clinical Differentiation of a Third-Generation EGFR T790M-Selective Inhibitor


Limertinib (diTFA), also known as ASK120067, is an orally active, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with high selectivity for the T790M resistance mutation [1]. It exhibits sub-nanomolar potency against EGFR L858R/T790M (IC₅₀ = 0.3 nM) and approximately 20-fold selectivity over wild-type EGFR (IC₅₀ = 6.0 nM) [2]. As a small-molecule ATP-competitive inhibitor, limertinib forms a covalent bond with the Cys797 residue within the EGFR kinase domain, a mechanism shared by several third-generation agents but realized with distinct structural and pharmacokinetic properties that meaningfully differentiate its clinical and preclinical profile [3]. Approved in China for both first-line and second-line treatment of EGFR-mutated non-small cell lung cancer (NSCLC), limertinib is supported by randomized Phase 3 data demonstrating superiority over first-generation gefitinib and single-arm Phase 2b data in T790M-positive disease [1][3].

Why Generic Third-Generation EGFR TKI Substitution Fails for Limertinib (diTFA)


Third-generation EGFR TKIs sharing the osimertinib-like pyrimidine backbone are not interchangeable without careful evaluation, as even subtle side-chain modifications produce substantial divergence in kinase selectivity windows, CYP-mediated drug-drug interaction (DDI) liabilities, CNS penetration, and clinically validated efficacy in key subpopulations [1]. Limertinib demonstrates a unique constellation of properties: a 20-fold biochemical selectivity margin for T790M/L858R over wild-type EGFR (IC₅₀ 0.3 vs 6.0 nM) [2], profound sensitivity to strong CYP3A4 modulators with an 87.9% reduction in exposure upon rifampin coadministration and a 289.8% increase with itraconazole [3], clinically documented intracranial activity with a 72% reduction in CNS progression risk versus gefitinib in the randomized Phase 3 setting [4], and distinct anti-proliferative potency across EGFR-mutant cell lines (IC₅₀ values of 2–12 nM) [2]. These intersecting pharmacological features make simple substitution of limertinib with another third-generation EGFR TKI scientifically unjustifiable without head-to-head evidence to establish equivalence. The argument against interchangeability is systematically developed in the quantitative evidence sections that follow.

Quantitative Evidence Guide: Limertinib (diTFA) Versus Closest Comparators in Key Selection Dimensions


Randomized Phase 3 First-Line PFS Superiority Over Gefitinib: Limertinib Doubles Median PFS

In a multicenter, randomized, double-blind, double-dummy Phase 3 trial (N=337), limertinib (80 mg BID) demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival compared with gefitinib (250 mg QD) as first-line treatment for EGFR-mutated (exon 19 deletion or L858R) NSCLC [1]. Independent central review (ICR)-assessed median PFS was 20.7 months (95% CI 15.2–22.1) for limertinib versus 9.7 months (95% CI 8.3–11.1) for gefitinib, corresponding to a hazard ratio of 0.44 (95% CI 0.34–0.58; p<0.0001), representing a 56% reduction in the risk of disease progression or death [1]. This finding is consistent with the established superiority of third-generation over first-generation EGFR TKIs but provides the only randomized evidence specifically for limertinib in the first-line setting.

EGFR-mutated NSCLC first-line therapy progression-free survival

Intracranial Activity: 72% Reduction in CNS Disease Progression Risk Versus Gefitinib

In the same randomized Phase 3 trial, limertinib exhibited potent intracranial activity among patients with CNS metastases at baseline [1]. The median CNS progression-free survival was 20.7 months in the limertinib group compared with 7.1 months in the gefitinib group, corresponding to a 72% reduction in the risk of CNS disease progression or death (HR 0.28) [1]. In the Phase 2b study enrolling T790M-positive NSCLC patients, the confirmed CNS objective response rate (ORR) was 56.1% among patients with assessable CNS lesions, with a median CNS-PFS of 10.6 months [2]. These data support limertinib as an agent with favorable CNS penetration and robust intracranial antitumor activity.

brain metastasis CNS penetration intracranial efficacy

Biochemical Selectivity for T790M/L858R Over Wild-Type EGFR: 20-Fold Window

Limertinib demonstrates a biochemical selectivity ratio of 20-fold for the T790M/L858R double mutant (IC₅₀ = 0.3 nM) over wild-type EGFR (IC₅₀ = 6.0 nM) in in vitro kinase assays [1]. Against the T790M single mutant, the IC₅₀ is 0.5 nM, and against the exon 19 deletion sensitizing mutant, the IC₅₀ is also 0.5 nM [1]. In cellular assays, limertinib inhibited proliferation of EGFR-mutant NSCLC cell lines with IC₅₀ values of 12 nM (NCI-H1975, T790M), 6 nM (PC-9, exon 19 del), and 2 nM (HCC827, exon 19 del), while exhibiting substantially weaker activity in wild-type EGFR-expressing A431, LoVo, and A549 cells (IC₅₀ range 338–1541 nM) [2]. This biochemical selectivity is further supported by a favorable selectivity profile against a panel of 258 kinases [1]. For context, osimertinib reports IC₅₀ values of 11–15 nM for L858R/T790M and 480–1865 nM for wild-type EGFR, yielding an approximately 32–124-fold selectivity window depending on the assay [3]. The absolute T790M/L858R potency of limertinib (0.3 nM) is numerically lower than that reported for osimertinib (~11–15 nM) in enzymatic assays, though direct head-to-head data in an identical assay system are not available.

EGFR T790M kinase selectivity wild-type sparing

CYP3A4-Mediated Drug-Drug Interaction Liability: Quantified Magnitude of Exposure Change

Limertinib is highly susceptible to CYP3A4 modulation, with clinically significant changes in drug exposure documented in dedicated Phase 1 DDI studies [1]. Coadministration of the strong CYP3A4 inducer rifampin decreased limertinib AUC₀₋ᵢₙf by 87.86% (geometric least-squares mean [GLSM] ratio 12.14%; 90% CI 9.89–14.92) [1]. Conversely, coadministration of the strong CYP3A4 inhibitor itraconazole increased limertinib AUC₀₋ᵢₙf by 289.8% (GLSM ratio 389.8%; 90% CI 334.07–454.82) [1]. The active metabolite CCB4580030 was also affected: rifampin reduced its AUC₀₋ᵢₙf by 66.82%, and itraconazole decreased it by 35.96% [1]. These findings led to a clinical recommendation against concomitant use of limertinib with strong CYP3A inducers or inhibitors [1]. The food-effect study additionally demonstrated that food increased the extent of limertinib absorption by approximately 45% (geometric mean ratio fed/fasted: AUC₀₋ᵢₙf 141.9%) [2].

drug-drug interaction CYP3A4 pharmacokinetics

Cross-Study Comparison of Phase 2 Efficacy in T790M-Positive NSCLC: Position Among Asian Third-Generation EGFR TKIs

In the pivotal Phase 2b study (N=301) of limertinib in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who progressed after prior EGFR TKI therapy, the independent review committee (IRC)-assessed objective response rate (ORR) was 68.8% (95% CI 63.2%–74.0%), disease control rate (DCR) was 92.4% (95% CI 88.8%–95.1%), and median PFS was 11.0 months (95% CI 9.7–12.4) [1]. A published cross-study comparison table collating Phase 2 data of Asian third-generation EGFR TKIs in the T790M+ setting provides context [2]: osimertinib AURA17 (n=171) reported ORR 62% and mPFS 9.7 months; aumolertinib (n=244) reported ORR 68.9% and mPFS 12.4 months; furmonertinib (n=220) reported ORR 74% and mPFS 9.6 months; befotertinib (n=290) reported ORR 67.6% and mPFS 16.6 months; rezivertinib (n=226) reported ORR 64.6% and mPFS 12.2 months [2]. Limertinib's efficacy metrics are positioned within the central range of this class, with an ORR comparable to aumolertinib and befotertinib, and a median PFS comparable to aumolertinib and rezivertinib. However, these cross-study comparisons are confounded by differences in trial populations (e.g., proportion of patients with brain metastases, line of prior therapy, enrollment period) and must not be interpreted as a formal ranking [2].

EGFR T790M second-line therapy cross-study comparison

Preclinical In Vivo Antitumor Activity: Tumor Growth Inhibition and Cross-Reference to Osimertinib

In BALB/cA nude mice bearing EGFR-mutant NSCLC xenografts, oral administration of limertinib at 10 mg/kg once daily produced a tumor growth inhibition (TGI) rate of 99.3%, described as exhibiting similar potency to osimertinib at equivalent dosing [1]. At 5 mg/kg once daily, the TGI rate was 85.7% [1]. Limertinib significantly inhibited phosphorylation of EGFR L858R/T790M and downstream AKT in tumor tissue [2]. In a separate study using EGFR exon 20 insertion-driven BaF3 xenograft models, limertinib demonstrated superior antitumor activity compared with gefitinib and erlotinib [3]. These preclinical efficacy data provide a benchmark for in vivo experimental design, though the osimertinib comparison relies on cross-study inference rather than a co-arm in the same experiment.

xenograft model tumor growth inhibition in vivo efficacy

Optimal Research and Industrial Application Scenarios for Limertinib (diTFA)


First-Line EGFR-Mutated NSCLC Clinical Trial Comparator Arm or Reference Standard

Limertinib is the most appropriate choice as a third-generation EGFR TKI comparator arm or reference standard in randomized clinical trials investigating first-line treatment of EGFR-mutated (exon 19 del or L858R) advanced NSCLC, where its efficacy has been rigorously established against gefitinib [1]. The randomized Phase 3 data provide an evidence-based efficacy benchmark: median PFS of 20.7 months and a 56% risk reduction over a first-generation TKI, enabling robust statistical assumptions for sample size calculations in trials evaluating novel agents or combination strategies [1]. Furthermore, its documented intracranial activity (72% CNS progression risk reduction) supports its suitability in trials enrolling patients with brain metastases, a common exclusion in earlier TKI studies [1].

Preclinical Pharmacology: In Vivo Efficacy Benchmarking in EGFR-Mutant Xenograft Models

Limertinib is an excellent positive control or reference compound for preclinical in vivo studies in EGFR-mutant NSCLC xenograft models, where its TGI of 99.3% at 10 mg/kg provides a high-efficacy benchmark against which novel compounds or combination regimens can be quantitatively compared [2]. Its well-characterized pharmacokinetic DDI profile—including CYP3A4 susceptibility and food effect—allows researchers to design pharmacokinetic-pharmacodynamic (PK-PD) studies with known exposure-response parameters, supporting translational modeling from preclinical efficacy to clinical dose selection [3][4].

Drug-Drug Interaction and Pharmacokinetic Probe Studies

Limertinib's quantitatively defined sensitivity to CYP3A4 modulation (87.86% reduction with rifampin, 289.8% increase with itraconazole) makes it a valuable probe substrate for investigating CYP3A4-mediated DDI mechanisms in drug development [3]. Its well-characterized pharmacokinetic parameters in both fasted and fed states (41.9% increase in AUC with food) further support its use in absorption, metabolism, and formulation studies [4]. The identified active metabolite CCB4580030, which is differentially affected by CYP3A4 modulators compared with the parent drug, provides an additional dimension for metabolite kinetics research [3].

EGFR Exon 20 Insertion Mutation Preclinical Research

Limertinib has demonstrated preclinical activity against EGFR exon 20 insertion mutations, a molecular subtype generally resistant to first- and second-generation EGFR TKIs [5]. Its superior in vitro and in vivo antitumor activity compared with gefitinib and erlotinib in EGFR exon 20 insertion-driven BaF3 models positions limertinib as a relevant tool compound for mechanistic studies exploring therapeutic strategies for this challenging NSCLC subset, particularly in the context of emerging agents specifically targeting exon 20 insertions [5].

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